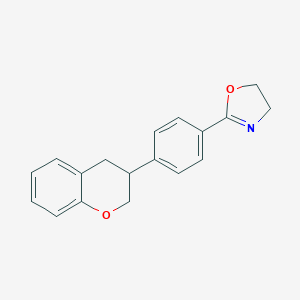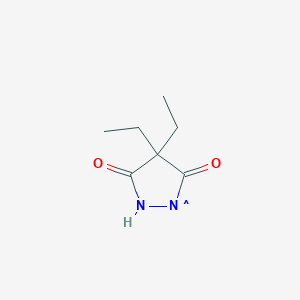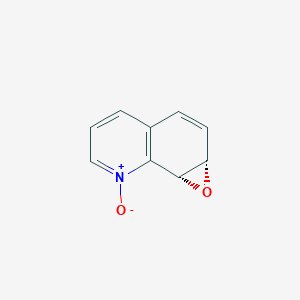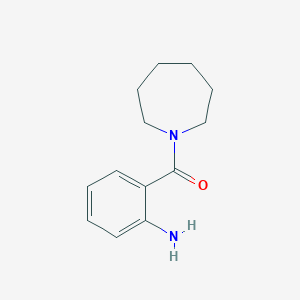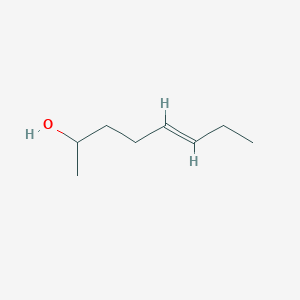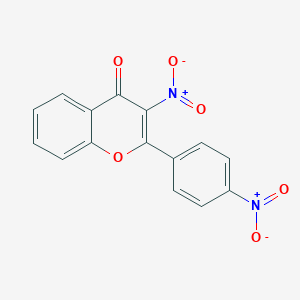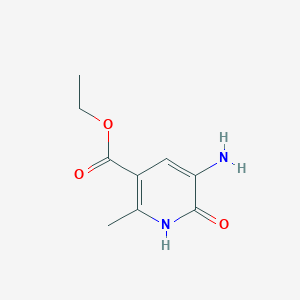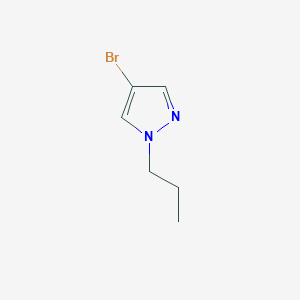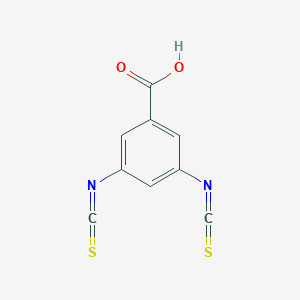![molecular formula C8H15N B136504 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane CAS No. 149846-60-6](/img/structure/B136504.png)
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane, also known as tropinone or ecgonine ketone, is a bicyclic organic compound that belongs to the class of tropanes. It is a key intermediate in the synthesis of various important pharmaceuticals, including cocaine, atropine, scopolamine, and other tropane alkaloids. The unique structure and properties of tropinone make it an important target for synthetic chemists and medicinal chemists.
Mecanismo De Acción
The mechanism of action of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anesthetic properties, as well as anticonvulsant activity. It has also been shown to have potential anticancer activity, although the mechanism of action is not well understood. Additionally, 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane has been shown to have effects on the cardiovascular system, including vasodilation and decreased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropinone is a valuable starting material for the synthesis of various tropane alkaloids, including cocaine, atropine, and scopolamine. It is also a useful tool for studying the biological activity of tropane alkaloids. However, its low yield and complex synthesis make it difficult to work with in the laboratory.
Direcciones Futuras
There are several potential future directions for research on 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. One area of interest is the development of new synthetic methods for the production of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and other tropane alkaloids. Another area of interest is the study of the biological activity of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and its potential as a drug target. Additionally, there is interest in the development of new tropane alkaloids with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane involves several steps, starting from the reaction of pyrrole with acetone to form pyrrole-2-carboxaldehyde. The aldehyde is then condensed with methylamine to form the corresponding imine, which is reduced with sodium borohydride to form the amine. The amine is then oxidized with potassium permanganate to form 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
Tropinone has been extensively studied for its potential use as a starting material for the synthesis of various tropane alkaloids. It has also been studied for its biological activity, including its effects on the central nervous system and its potential as a drug target. Tropinone has been shown to have anticonvulsant, analgesic, and anesthetic properties, as well as potential anticancer activity.
Propiedades
Número CAS |
149846-60-6 |
|---|---|
Nombre del producto |
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
6-propan-2-yl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-7-4-3-5-8(7)9/h6-8H,3-5H2,1-2H3 |
Clave InChI |
ZDLLZJXEZHLETJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C1CCC2 |
SMILES canónico |
CC(C)N1C2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



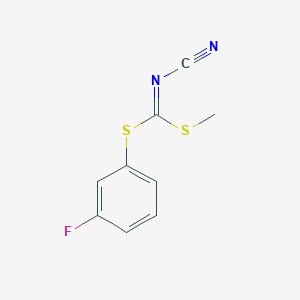
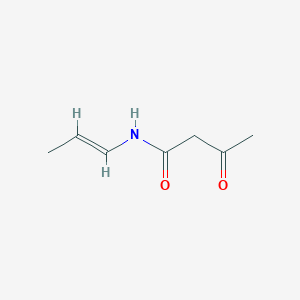
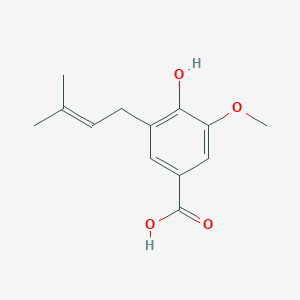
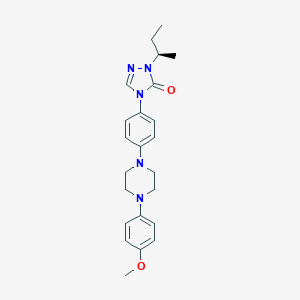
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
